molecular formula C28H39ClN6O6 B2590161 Mc-Val-Cit-PAB-Cl CAS No. 1639351-92-0

Mc-Val-Cit-PAB-Cl

Cat. No.: B2590161
CAS No.: 1639351-92-0
M. Wt: 591.11
InChI Key: TUMQZNBKSWFFAZ-OFVILXPXSA-N
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Description

Mc-Val-Cit-PAB-Cl is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-aminobenzyl (PAB) spacer that allows the peptide to be linked to active compounds, such as anticancer agents .


Synthesis Analysis

The synthesis of this compound involves the conjugation of the maleimidocaproyl (Mc) group to an antibody and the p-aminobenzyl (PAB) spacer. This allows the peptide to be linked to active compounds, such as anticancer agents . The stability of the linker in systemic circulation and the rate of their intracellular processing within target cancer cells are key factors determining the efficacy of the resulting ADCs .


Molecular Structure Analysis

The molecular weight of this compound is 591.10, and its chemical formula is C28H39ClN6O6 . The structure of this compound is designed to allow for the efficient assembly of the ADC from its three components and the controlled release of the drug payload .


Chemical Reactions Analysis

The degree of stability of the this compound linker in systemic circulation and the rate of their intracellular processing within target cancer cells are among the key factors determining the efficacy of the resulting ADCs . The activity of Carboxylesterase 1C towards VC-PABC–based linkers, and consequently the stability of ADCs in mouse plasma, can be effectively modulated by small chemical modifications to the linker .


Physical and Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . Its molecular weight is 591.10, and its chemical formula is C28H39ClN6O6 .

Scientific Research Applications

Improved Methodology for Synthesis

Mc-Val-Cit-PAB-Cl is significant in the synthesis of cathepsin B cleavable dipeptide linkers, which are pivotal in the development of Antibody-Drug Conjugates (ADCs). These ADCs are increasingly used as targeted biopharmaceutical agents for cancer treatment. The synthesis of this compound involves a modified route that avoids epimerization and achieves improved overall yield, making it a valuable component in ADC research and development (Mondal, Ford, & Pinney, 2018).

Role in ADC Design

This compound acts as a linker in ADCs, contributing to the cell-killing activity of these compounds. Its role is crucial in determining the potency and stability of the payload, ultimately affecting the efficacy of the ADC in cancer therapy. It is used in clinically approved ADCs like brentuximab vedotin (Adcetris), highlighting its relevance in therapeutic applications (Zhang et al., 2018).

Application in Colorectal Tumor Therapy

This compound is also utilized in the development of EGFR-targeted cetuximab-Val-Cit-doxorubicin immunoconjugates. These conjugates, loaded on Bovine Serum Albumin (BSA) nanoparticles, show potential in targeted colorectal tumor therapy. The linker facilitates targeted drug delivery, leading to higher tumor inhibition efficacy and lower systemic toxicity, making it a promising avenue for cancer treatment (Ye et al., 2021).

Mechanism of Action

Target of Action

Mc-Val-Cit-PAB-Cl is a cleavable linker used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are proteins or antigens on cancer cells that the antibody component of the ADC is designed to recognize and bind to .

Mode of Action

The this compound linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . This is achieved through the use of a cleavable linker, which is sensitive to conditions within the cell . Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic drug .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the linker . The general mechanism involves the disruption of cellular processes, leading to cell death . The linker itself is designed to be cleaved by enzymes present in the target cell, which triggers the release of the drug .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its role as a linker in an ADC . The ADC is designed to be stable in the bloodstream, which allows it to circulate throughout the body and reach the target cells . Once inside the target cell, the linker is cleaved, and the drug is released . This process influences the bioavailability of the drug, as it is only released within the target cells .

Result of Action

The result of the action of this compound is the selective delivery of a cytotoxic drug to target cells . By using a cleavable linker, the drug is only released within the target cell, which helps to minimize damage to healthy cells . The released drug can then exert its cytotoxic effects, leading to cell death .

Action Environment

The action of this compound is influenced by the environment within the target cell . The linker is designed to be cleaved by enzymes that are present within the cell, which means that the intracellular environment plays a key role in the release of the drug . Additionally, factors such as the expression level of the target antigen can influence the efficacy of the ADC .

Safety and Hazards

Mc-Val-Cit-PAB-Cl should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The introduction of Mc-Val-Cit-PABA linker on the payload led to more hydrophilic conjugates and improved stability in the blood. The same approach was used by Seattle Genetics with a glucuronide linker that also provides improved hydrophilic properties and selective intracellular cleavage by overexpressed β-glucuronidase in cancer cells . This suggests that the future direction of Mc-Val-Cit-PAB-Cl and similar linkers may involve further modifications to improve their properties and efficacy.

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMQZNBKSWFFAZ-OFVILXPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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